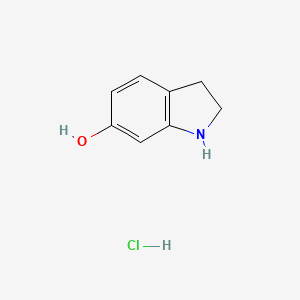

Indolin-6-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indol-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9-10H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGQGGWXJSIKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19727-91-4 | |

| Record name | 2,3-dihydro-1H-indol-6-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Indolin 6 Ol Hydrochloride and Its Structural Analogs

Direct Synthesis of Indolin-6-ol from Hydroxyindole Precursors

A primary route to Indolin-6-ol involves the chemical reduction of a pre-formed 6-hydroxyindole (B149900) precursor. This approach leverages the relative accessibility of indole (B1671886) compounds and focuses on the selective saturation of the pyrrole (B145914) ring's C2-C3 double bond.

Hydrogenation and Reduction Strategies for Indole to Indoline (B122111) Conversion

The conversion of indoles to indolines is a classic transformation, yet the presence of a hydroxyl group requires careful selection of reaction conditions to avoid side reactions. Catalytic hydrogenation is the most prevalent method for this conversion.

A significant challenge in the hydrogenation of indoles is preventing over-reduction or reduction of other functional groups. For unprotected indoles, heterogeneous catalysis offers a robust solution. An environmentally favorable procedure utilizes a Platinum on carbon (Pt/C) catalyst in water. nih.gov This method is activated by an acid, such as p-toluenesulfonic acid, which protonates the indole at the C-3 position. This protonation disrupts the aromaticity of the pyrrole ring, forming an iminium ion that is more susceptible to hydrogenation. nih.gov This strategy allows for the efficient conversion of various substituted indoles to their corresponding indolines in excellent yields at room temperature and moderate hydrogen pressure. nih.gov

Alternative strategies involve transfer hydrogenation. For instance, a Brønsted acid-catalyzed approach using Hantzsch dihydropyridine as the hydrogen source enables the efficient synthesis of optically active indolines from indole derivatives. organic-chemistry.org Palladium-catalyzed reductions using silanes, such as polymethylhydrosiloxane (PMHS), have also proven effective for N-protected indoles, yielding indolines in good yields at room temperature. organic-chemistry.org

| Catalyst/Reagent | Co-catalyst/Additive | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Pt/C | p-Toluenesulfonic acid | Water | Room Temperature, H₂ pressure | Green, effective for unprotected indoles | nih.gov |

| Chiral Phosphoric Acid | Hantzsch Ester | Not Specified | Not Specified | Enantioselective synthesis of indolines | organic-chemistry.org |

| Palladium Catalyst | Polymethylhydrosiloxane (PMHS) | Not Specified | Room Temperature | Effective for N-Boc protected indoles | organic-chemistry.org |

Specific Precursors and Reaction Conditions for 6-Hydroxylation

The synthesis of the required 6-hydroxyindole precursor is a critical first step. One common method involves the deprotection of a 6-alkoxyindole. For example, 6-hydroxyindole can be prepared from 6-phenylmethoxyindole via catalytic hydrogenation. prepchem.com In this process, 10% Palladium on carbon is used to cleave the phenylmethoxy (benzyloxy) protecting group under a hydrogen atmosphere, yielding the desired 6-hydroxyindole after purification. prepchem.com

Another classical approach to synthesizing hydroxyindoles is the Bischler-Möhlau reaction. A modified version of this reaction involves the condensation of m-aminophenol with benzoins at a lower temperature (e.g., 135 °C) under hydrochloric acid catalysis. distantreader.orgresearchgate.net This method can produce a mixture of both 4-hydroxy and 6-hydroxyindole isomers, with the 6-hydroxyindole derivative often being the major product. distantreader.orgresearchgate.net The isomers can then be separated by column chromatography.

De Novo Synthesis Approaches to the Indoline Scaffold with 6-Hydroxy Functionality

De novo strategies construct the indoline ring system from acyclic or non-indolic cyclic precursors. These methods offer high flexibility in introducing substituents onto the core structure.

Condensation Reactions Involving Cyclohexadienones and Amines

A highly efficient de novo route to 6-hydroxyindoles involves the reaction of primary amines with specifically substituted cyclohexadienones. nih.govacs.orgresearchgate.net The key substrate is a cyclohexadienone bearing a β-carbonyl moiety at the 4-position. acs.org This substrate can be synthesized through the oxidative dearomatization of the corresponding 4-substituted phenol (B47542) using a hypervalent iodine reagent. acs.org When this cyclohexadienone derivative is condensed with a primary amine (aliphatic or aromatic), it leads to the regioselective formation of a 6-hydroxyindole. acs.orgresearchgate.net This reaction proceeds smoothly and often without the need for a catalyst, providing good to excellent yields. nih.govacs.org

Aza-Michael Addition and Rearomatization Mechanisms

The mechanism for the formation of 6-hydroxyindoles from cyclohexadienones and amines is a well-defined cascade process. The reaction is initiated by the condensation of the primary amine with the β-carbonyl group (e.g., a carboxymethyl group) on the cyclohexadienone substrate to form an enamine intermediate in situ. nih.govacs.orgresearchgate.net

This is followed by an intramolecular aza-Michael addition, where the nitrogen of the enamine attacks the electron-deficient double bond of the cyclohexadienone ring. nih.govacs.orgresearchgate.net The aza-Michael reaction is a conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene. researchgate.net This cyclization step forms the five-membered nitrogen-containing ring. The final step is a rearomatization of the six-membered ring, which expels a leaving group and results in the stable, aromatic 6-hydroxyindole core. nih.govacs.orgresearchgate.net

Influence of Catalysis on Reaction Yield and Selectivity

While the condensation of carboxymethyl cyclohexadienones with primary amines to yield 6-hydroxyindoles is often catalyst-free, catalysis can play a crucial role in directing the reaction toward different products. nih.govacs.org For instance, when the reaction is performed with certain cyclohexadienone substrates in the presence of a dirhenium heptoxide (Re₂O₇) catalyst, the reaction pathway is altered to produce 6-aminoindoles instead of 6-hydroxyindoles. nih.govacs.org This switch in selectivity is likely due to the catalyst promoting the formation of an iminium ion on the cyclohexadienone ring faster than the enamine formation on the side chain. The subsequent aza-Michael addition then leads to the 6-aminoindole product. acs.org

In related de novo syntheses of indolines, palladium catalysts are frequently employed. For example, Pd(OAc)₂ has been used in the intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones to form fused indoles. mdpi.com The choice of catalyst, ligands, and reaction conditions is paramount in controlling the efficiency and selectivity of these complex transformations.

| Reactants | Catalyst | Solvent | Key Mechanistic Steps | Product Type | Reference |

|---|---|---|---|---|---|

| Carboxymethyl cyclohexadienone + Primary amine | None | Not Specified | Enamine formation, Intramolecular aza-Michael addition, Rearomatization | 6-Hydroxyindole | nih.govacs.org |

| Specific cyclohexadienone + Primary amine | Re₂O₇ | Not Specified | Iminium ion formation, Aza-Michael addition | 6-Aminoindole | nih.govacs.org |

Multi-Component Reaction (MCR) Strategies for Indoline Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, have emerged as powerful tools for rapidly building molecular complexity. rsc.org These strategies are highly atom-economical and align with the principles of green chemistry.

Indole-Based Multi-Component Cyclizations

Indoles are privileged starting materials in MCRs, often acting as the nucleophilic component to construct more complex heterocyclic systems. The reactivity of the indole nucleus, particularly at the C3 position, is frequently exploited in these transformations. nih.gov

One prominent example is the Ugi MCR, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. Indole derivatives can be incorporated as the carboxylic acid or amine component, or can be involved in post-Ugi cyclization modifications. For instance, a one-pot Ugi-azide reaction involving indole, isocyanides, aldehydes, and trimethylsilyl azide (TMSN₃) has been reported for the synthesis of complex indole-containing structures. nih.gov Similarly, the Petasis boronic acid-Mannich reaction can utilize N-substituted indoles in place of the amine component, reacting with an aldehyde and a boronic acid to form new carbon-carbon bonds at the indole's alpha position. acs.org

Another strategy involves the Pictet-Spengler reaction, which can be integrated into an MCR sequence. For example, the condensation of tryptophan (an indole-containing amino acid) with an aldehyde and an isocyanide in an Ugi-type reaction, followed by a spontaneous Pictet-Spengler cyclization, can generate complex polycyclic β-carboline structures. arkat-usa.org

Table 1: Examples of Indole-Based Multi-Component Reactions

| MCR Type | Key Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Ugi-azide | Indole, Isocyanide, Aldehyde, TMSN₃ | Functionalized Indole Derivatives | nih.gov |

| Petasis Reaction | N-Substituted Indole, Aldehyde, Boronic Acid | α-(Indolyl)carboxylic acids | acs.org |

| Ugi/Pictet-Spengler | Tryptophan, Aldehyde, Isocyanide | Pentacyclic β-carbolines | arkat-usa.org |

| Annulation | Indoles, Aldehydes, α-oxoketene dithioacetals | Dihydrocoumarins and Quinolines | nih.gov |

Stereoselective and Regioselective Synthesis of Complex Indolines

Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is critical when synthesizing biologically active molecules. Several advanced methods have been developed to address this challenge in indoline synthesis.

Stereoselective Synthesis: Enantioselective synthesis of indolines can be achieved through various catalytic methods. One approach is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, which provides optically active indolines with high enantioselectivities. organic-chemistry.org Organocatalysis also offers powerful routes; for example, the addition of monothiomalonates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald–Hartwig coupling, yields indolin-3-yl acetates with excellent stereocontrol. acs.orgnih.gov This method allows for the creation of both tertiary and quaternary stereogenic centers. acs.org

Regioselective Synthesis: Controlling the position of substituents on the indoline ring is equally important. Nickel/photoredox dual catalysis has been successfully employed for the one-step synthesis of 3-substituted indolines from iodoacetanilides and alkenes. nih.govmit.eduorganic-chemistry.org This method exhibits very high regioselectivity for the terminal position of both aliphatic and styrenyl olefins. The mechanism leverages multiple oxidation states of nickel, where oxidation to Ni(III) facilitates the challenging C–N bond-forming reductive elimination. nih.govmit.edu This approach is a significant advance, as it provides a convergent annulation strategy analogous to the Larock indole synthesis but targeted for indoline products. nih.gov

Table 2: Catalytic Methods for Selective Indoline Synthesis

| Catalytic System | Reaction Type | Selectivity Achieved | Key Features | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | Transfer Hydrogenation | High Enantioselectivity (ee) | Metal-free approach using Hantzsch ester. | organic-chemistry.org |

| Organocatalyst | Thioester Enolate Addition | High Stereoselectivity | Forms tertiary and quaternary stereocenters. | acs.orgnih.gov |

| Nickel/Photoredox | Alkene Annulation | High Regioselectivity | Dual catalytic system enables Csp³–N reductive elimination. | nih.govmit.edu |

| Copper Hydride (CuH) | Hydroamination | High Diastereo- and Enantioselectivity | Produces cis-2,3-disubstituted indolines under mild conditions. | organic-chemistry.org |

Flow Chemistry Protocols for Indoline and Indole Synthesis

Continuous flow chemistry has revolutionized synthetic organic chemistry by offering enhanced safety, better process control, and improved scalability compared to traditional batch methods. nih.govresearchgate.net These advantages are particularly relevant for indole and indoline syntheses, which can involve hazardous reagents or high temperatures and pressures.

Flow chemistry is not limited to indole synthesis; it is also highly applicable to subsequent transformations. For instance, the Friedel-Crafts alkylation of indoles with N-tosyl imines has been performed in a packed-bed column containing a polymer-supported chiral phosphoric acid catalyst. acs.org This setup allows for the continuous production of chiral 3-indolylmethanamine derivatives with high yield and enantiomeric excess, demonstrating the robustness and reusability of the immobilized catalyst. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Indole Derivatives

| Synthesis Method | Conditions (Batch) | Conditions (Flow) | Key Improvement in Flow | Reference |

|---|---|---|---|---|

| Heumann Indole Synthesis | Long reaction times, moderate yields, column chromatography needed. | 15 min at 130 °C, >2-fold improvement in overall yield. | Increased yield, reduced time, no purification. | acs.org |

| Fischer Indole Synthesis | N/A | High-temperature/pressure (e.g., 220 °C), ~3 min reaction time. | Drastically reduced reaction time, high productivity (25 g·h⁻¹). | mdpi.com |

| Hemetsberger–Knittel | 140 °C, 2 h | 165 °C, ~1 min | Significant reduction in reaction time with comparable yields. | mdpi.com |

Protective Group Strategies for the Phenolic Hydroxyl and Amine Functions

In the multi-step synthesis of complex molecules like Indolin-6-ol hydrochloride, the selective blocking (protection) and unblocking (deprotection) of reactive functional groups is a fundamental requirement. uchicago.eduwiley.com For the indoline core, the secondary amine (N-H) and the phenolic hydroxyl (O-H) group must be managed carefully.

N-Protection and Deprotection Techniques

The indole/indoline nitrogen is often protected to prevent unwanted side reactions or to direct lithiation to other positions on the ring. sciforum.net The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal.

Common N-protecting groups for indoles and indolines include:

Tosyl (Ts): A robust group, often introduced using tosyl chloride and a base. Deprotection can be harsh but has been achieved under mild conditions using cesium carbonate in a mixed solvent system like THF-MeOH. researchgate.net The reactivity towards deprotection is influenced by substituents on the indole ring; electron-withdrawing groups facilitate cleavage. researchgate.net

tert-Butoxycarbonyl (Boc): Widely used due to its stability under many conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). An efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (PMHS) can directly yield N-Boc-indolines. organic-chemistry.org

Pivaloyl (Piv): A sterically bulky group that can protect both the N-1 and C-2 positions of indole from electrophilic attack. sciforum.net It is notoriously difficult to remove, though methods using lithium diisopropylamide (LDA) at elevated temperatures have proven effective. sciforum.net

Table 4: Common N-Protecting Groups for Indoline Synthesis

| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Key Features | Reference |

|---|---|---|---|---|

| Tosyl (Ts) | TsCl, Base | Cs₂CO₃, THF/MeOH | Robust; cleavage is substrate-dependent. | researchgate.net |

| Boc | Boc₂O, Base | TFA; or Pd-cat./PMHS for reduction | Acid-labile; widely used and versatile. | organic-chemistry.orgnih.gov |

| Pivaloyl (Piv) | Pivaloyl chloride, Base | LDA, THF, 40-45 °C | Sterically demanding, protects N-1 and C-2. | sciforum.net |

| Benzyl (Bn) | BnBr, Base | Hydrogenolysis (e.g., H₂, Pd/C) | Removed by catalytic hydrogenation. | sciforum.net |

O-Protection Strategies for the Hydroxyl Group

The phenolic hydroxyl group at the 6-position of indolin-6-ol is nucleophilic and acidic, necessitating protection during many synthetic transformations, such as those involving strong bases or electrophiles. libretexts.org

Common O-protecting groups for phenols include:

Methyl (Me): Introduced using reagents like dimethyl sulfate or methyl iodide. Methyl ethers are very stable and require harsh conditions for cleavage, such as boron tribromide (BBr₃). highfine.com

Benzyl (Bn): A common protecting group introduced with benzyl bromide and a base. Its primary advantage is its removal under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to many acid- and base-labile groups. researchgate.net

Silyl Ethers (e.g., TBS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) and a base like imidazole. Their stability is tunable based on the steric bulk of the alkyl groups on the silicon. They are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. highfine.com

Methoxymethyl (MOM): An acetal-type protecting group introduced with MOM-Cl and a base. It is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. highfine.comorganic-chemistry.org

Table 5: Common O-Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Key Features | Reference |

|---|---|---|---|---|

| Methyl (Me) | MeI or Me₂SO₄, Base | BBr₃ | Very stable, requires harsh cleavage. | highfine.com |

| Benzyl (Bn) | BnBr, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; removed under neutral conditions. | researchgate.net |

| tert-Butyldimethylsilyl (TBS) | TBDMSCl, Imidazole | TBAF; H⁺ | Common silyl ether; labile to fluoride and acid. | highfine.com |

| Methoxymethyl (MOM) | MOM-Cl, DIEA | H⁺ (e.g., HCl in MeOH) | Stable to base; cleaved with acid. | highfine.comorganic-chemistry.org |

Asymmetric Synthesis of Chiral Indolin-6-ol Derivatives

The creation of stereogenic centers in the indoline core with high fidelity is paramount for the development of chiral therapeutics. Methodologies to achieve this can be broadly categorized into diastereoselective and enantioselective approaches, each with its own set of strategies and advantages.

Diastereoselectivity in Reduction Reactions

Diastereoselective reductions are a powerful tool for the synthesis of specific stereoisomers of substituted indolines. This approach typically involves the reduction of an indole precursor that already contains a chiral center. The existing stereocenter directs the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other.

A notable example involves the reduction of a chiral 1-alkyl-6-hydroxyindole. The presence of a chiral auxiliary on the indole nitrogen can effectively control the stereochemical outcome of the reduction of the C2-C3 double bond. For instance, the reduction of a 1-((R)-1-phenylethyl)-6-hydroxy-2-methylindole with a reducing agent such as sodium cyanoborohydride can lead to the formation of the corresponding indoline with a diastereomeric ratio (d.r.) of 3:1. The stereochemistry of the newly formed centers at C2 and C3 is dictated by the steric hindrance imposed by the chiral auxiliary at the nitrogen atom.

The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity. Bulky reducing agents are often more sensitive to the steric environment of the substrate, leading to higher diastereomeric excesses.

Table 1: Diastereoselectivity in the Reduction of a Chiral 1-Alkyl-6-hydroxyindole Derivative

| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |

|---|---|---|

| 1-((R)-1-phenylethyl)-6-hydroxy-2-methylindole | Sodium Cyanoborohydride | 3:1 |

This table is illustrative and based on reported diastereoselectivity for similar reductions.

Enantioselective Approaches to Indoline Core Synthesis

Enantioselective methods establish chirality in the indoline core from a prochiral starting material through the use of a chiral catalyst or reagent. These methods are highly sought after for their efficiency in producing enantiomerically enriched compounds.

A prominent strategy for the enantioselective synthesis of the indoline core is the asymmetric hydrogenation of indoles. This reaction has been successfully applied to 6-substituted indoles, which are direct precursors to Indolin-6-ol. The use of transition metal catalysts, particularly Ruthenium, with chiral ligands has proven to be highly effective.

For example, the asymmetric hydrogenation of N-protected 6-methoxyindoles can be achieved with high enantioselectivity using a Ruthenium-N-heterocyclic carbene (NHC) catalyst. The catalyst, bearing a chiral ligand, creates a chiral environment that directs the hydrogenation to one face of the indole double bond, resulting in the formation of one enantiomer in excess. In these reactions, enantiomeric ratios (e.r.) of up to 97:3 have been reported for 6-methoxy substituted substrates.

The success of these reactions is highly dependent on the catalyst system, including the metal center, the chiral ligand, and the reaction conditions such as hydrogen pressure and temperature. The electronic nature of the substituent at the 6-position can also influence the reactivity and enantioselectivity of the hydrogenation.

Table 2: Enantioselective Hydrogenation of 6-Substituted Indoles Catalyzed by a Ru-NHC Complex

| Substrate | Enantiomeric Ratio (e.r.) | Yield (%) |

|---|---|---|

| N-Boc-6-methoxyindole | 96:4 | >95 |

Data is based on findings from Ru-NHC-catalyzed asymmetric hydrogenation of substituted indoles.

Following the asymmetric synthesis of the chiral 6-methoxyindoline, a deprotection step is required to yield the desired Indolin-6-ol. A common and effective method for the cleavage of aryl methyl ethers is the use of boron tribromide (BBr₃). This reagent readily removes the methyl group to afford the free hydroxyl group.

The final step in the preparation of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, Indolin-6-ol, with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.

Chemical Reactivity and Transformation Chemistry of Indolin 6 Ol Hydrochloride

Electrophilic Aromatic Substitution on the Indoline (B122111) Ring System

The indoline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of both the nitrogen atom and the hydroxyl group. makingmolecules.comwikipedia.org These groups direct incoming electrophiles primarily to the ortho and para positions. For Indolin-6-ol, this directs substitution to the C-5 and C-7 positions.

While the benzene (B151609) portion of the ring is the primary site for electrophilic aromatic substitution, the C-3 position exhibits reactivity characteristic of an enamine, making it the most reactive site in the parent indole (B1671886) structure for such substitutions. youtube.comquora.com However, in the saturated indoline system, this reactivity is diminished. Under strongly acidic conditions, protonation can occur at C-3, which deactivates the heterocyclic portion and can direct substitution to the C-5 position of the benzene ring. youtube.com

Direct functionalization of the aromatic ring of Indolin-6-ol is a key strategy for synthesizing more complex molecules. Common electrophilic aromatic substitution reactions include formylation, aminomethylation, halogenation, and nitration. wikipedia.orgmasterorganicchemistry.com

Vilsmeier-Haack Reaction (Formylation): This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgchemistrysteps.comijpcbs.comwikipedia.org For activated systems like indoles, this reaction often proceeds smoothly, with formylation occurring at the most nucleophilic position. nih.gov

Mannich Reaction (Aminomethylation): The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an active hydrogen-containing compound. wikipedia.org Using formaldehyde and a secondary amine (like dimethylamine), Indolin-6-ol can be functionalized, typically at the highly activated C-7 position.

The table below summarizes representative electrophilic aromatic substitution reactions on the indoline scaffold.

| Reaction | Electrophile/Reagents | Typical Position of Substitution | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C-5 or C-7 | Formyl-indolin-6-ol |

| Mannich Reaction | CH₂O, R₂NH | C-7 | 7-Aminomethyl-indolin-6-ol |

| Bromination | Br₂, Lewis Acid | C-5 or C-7 | Bromo-indolin-6-ol |

| Nitration | HNO₃, H₂SO₄ | C-5 or C-7 | Nitro-indolin-6-ol |

Reactions Involving the Indoline Nitrogen Atom (N-1)

The secondary amine at the N-1 position of the indoline ring is a potent nucleophile after neutralization of the hydrochloride salt. This site is central to a wide array of synthetic transformations for producing N-substituted indoline derivatives. organic-chemistry.org

The indoline nitrogen can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form N-acylindolines. This is a common method for protecting the nitrogen or for introducing functional handles for further synthesis.

Similarly, N-alkylation can be achieved using various alkylating agents, such as alkyl halides, often under basic conditions. chemrxiv.org Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a modern and efficient approach. researchgate.netnih.gov This "borrowing hydrogen" methodology allows for the selective formation of N-alkylated indolines. nih.gov

A diverse range of substituents can be introduced at the N-1 position to modulate the molecule's biological and chemical properties. nih.gov Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate intramolecular cyclization to form N-substituted indoles from suitable precursors, highlighting advanced methods for constructing the N-substituted ring system. organic-chemistry.org Asymmetric N-alkylation of related isatin (B1672199) compounds can produce chiral N-alkylated precursors that can be converted to chiral N-alkylated indole derivatives. rsc.org

The nucleophilic nitrogen of indoline can react with specific reagents to form ureas, thioureas, and guanidines, which are important pharmacophores in medicinal chemistry. nih.govbeilstein-journals.orgkent.ac.uk

Urea/Thiourea Formation: Reaction of the indoline free base with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) yields the corresponding N-substituted ureas and thioureas. researchgate.netmdpi.com These reactions are typically high-yielding and proceed under mild conditions.

Guanidination: The conversion of the amine to a guanidine group can be accomplished with guanidinylating agents like O-methylisourea. This transformation converts the lysine side chain into a homoarginine, an analog of arginine, which can be useful in proteomics and drug design. nih.gov

The table below details common reactions occurring at the N-1 position of Indolin-6-ol.

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

| Acylation | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) | N-Acetylindolin-6-ol |

| Alkylation | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | N-Benzylindolin-6-ol |

| Urea Formation | Phenyl Isocyanate (PhNCO) | Phenylaminocarbonyl (-CONHPh) | N-(Phenylcarbamoyl)indolin-6-ol |

| Thiourea Formation | Phenyl Isothiocyanate (PhNCS) | Phenylaminothiocarbonyl (-CSNHPh) | N-(Phenylthiocarbamoyl)indolin-6-ol |

| Guanidination | O-Methylisourea | Guanidinyl (-C(=NH)NH₂) | N-Guanidinylindolin-6-ol |

Transformations of the Hydroxyl Group at C-6

The phenolic hydroxyl group at the C-6 position is a key site for functionalization, allowing for the introduction of a variety of substituents through several important classes of reactions. These transformations are crucial for modifying the properties of the molecule and for its use as a building block in the synthesis of more complex structures.

The hydroxyl group of Indolin-6-ol can undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. For instance, O-acylation of hydroxyamino acids can be achieved chemoselectively under acidic conditions using acyl halides or carboxylic anhydrides nih.govresearchgate.net. While specific examples with Indolin-6-ol are not extensively documented, the general principles of Fischer esterification suggest that reacting it with a carboxylic acid in the presence of a strong acid catalyst would yield the corresponding ester.

Similarly, etherification of the 6-hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether chemistrysteps.combyjus.comwikipedia.orgmasterorganicchemistry.comyoutube.com. The choice of base and solvent is critical to control the regioselectivity of the reaction, as competitive N-alkylation can occur. In a study on the alkylation of 6-hydroxyindoline, an unexpected C5-alkylation was observed, highlighting the complex reactivity of this scaffold dntb.gov.ua.

A representative table of potential esterification and etherification reactions is presented below, based on general chemical principles.

| Reactant 1 (Indolin-6-ol) | Reactant 2 | Reaction Type | Product | Conditions |

| Indolin-6-ol | Acetic Anhydride | Esterification | 6-Acetoxyindoline | Pyridine, room temperature |

| Indolin-6-ol | Benzoyl Chloride | Esterification | 6-Benzoyloxyindoline | NaOH (aq), Schotten-Baumann conditions |

| Indolin-6-ol | Methyl Iodide | Etherification | 6-Methoxyindoline | NaH, DMF |

| Indolin-6-ol | Benzyl Bromide | Etherification | 6-(Benzyloxy)indoline | K2CO3, Acetone |

To activate the C-6 position for cross-coupling reactions, the hydroxyl group can be converted into a better leaving group, such as a trifluoromethanesulfonate (triflate). This transformation is typically achieved by reacting the phenol (B47542) with triflic anhydride in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. The resulting aryl triflate is a versatile intermediate for various palladium-catalyzed cross-coupling reactions organic-chemistry.org. The synthesis of indolylmaleimide triflates has been reported as a key step in the preparation of protein kinase C inhibitors, demonstrating the utility of this transformation on indole-related scaffolds nih.gov.

Once converted to a triflate or a related sulfonate, the C-6 position of the indoline ring can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the indolin-6-yl triflate with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds acs.orgacs.orgresearchgate.netkhanacademy.org. The synthesis of 3-(indolin-6-yl) derivatives for use as NADPH oxidase 2 inhibitors often involves Suzuki-Miyaura or Miyaura borylation reactions as key steps researchgate.netmdpi.com.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the indolin-6-yl triflate and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst researchgate.netchemistrysteps.com. This reaction is valuable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the indolin-6-yl triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand researchgate.net.

The table below summarizes the potential cross-coupling reactions of an indolin-6-yl triflate intermediate.

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Ligand | Product |

| Indolin-6-yl triflate | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 | 6-Phenylindoline |

| Indolin-6-yl triflate | Phenylacetylene | Sonogashira | PdCl2(PPh3)2, CuI | 6-(Phenylethynyl)indoline |

| Indolin-6-yl triflate | Morpholine | Buchwald-Hartwig | Pd2(dba)3, BINAP | 6-Morpholinoindoline |

Ring-Opening and Rearrangement Reactions of Indoline Derivatives

The indoline scaffold, while generally stable, can undergo ring-opening or rearrangement reactions under certain conditions. Acid-catalyzed ring-opening of strained heterocyclic systems like epoxides is a well-known process, and similar principles can apply to the indoline ring, especially if activated by appropriate substituents khanacademy.orgmasterorganicchemistry.com. Skeletal rearrangements are also significant in the synthesis of complex indole alkaloids, where the indoline core is often a key structural motif that can be manipulated to create intricate polycyclic systems thieme-connect.comthieme-connect.comacs.org.

Oxidation and Reduction Chemistry of the Indoline Scaffold

The indoline ring can be readily oxidized to the corresponding indole. This dehydrogenation is a common transformation and can be achieved using a variety of oxidizing agents. The oxidation of substituted indoles can also lead to the formation of oxindoles or other oxidized derivatives, depending on the reaction conditions and the substitution pattern of the indoline acs.orgenergyfrontier.us. The oxidation of hydroxyindoles, in particular, can be complex, potentially leading to quinone-type structures. One-electron oxidation of 6-hydroxyindole (B149900) has been shown to form the corresponding indoloxyl radical wikipedia.org.

Conversely, the indoline scaffold is the reduced form of indole. Further reduction of the benzene ring of indoline is possible but generally requires harsh conditions, such as high-pressure hydrogenation. The reduction of derivatives containing carbonyl groups, such as oxindoles, to the corresponding indoline is a more common transformation and can be achieved using reducing agents like lithium aluminum hydride or through Wolff-Kishner type reductions yale.eduresearchgate.net.

Dearomatization of indoles is a powerful strategy for the synthesis of structurally diverse and complex indoline derivatives acs.orgthieme-connect.comnih.govnih.govresearchgate.netrsc.orgnih.gov. These reactions disrupt the aromaticity of the indole ring to create sp3-hybridized centers, often with high stereocontrol. Photocatalysis has emerged as a mild and efficient method for the dearomatization of indoles, allowing for a variety of functional groups to be introduced onto the indoline scaffold dntb.gov.uanih.govnih.govresearchgate.net.

Oxidation to Indole or Oxindole (B195798) Derivatives

The conversion of the indoline scaffold to the corresponding indole or oxindole is a common strategy in synthetic organic chemistry to access these important classes of heterocyclic compounds. While specific studies detailing the direct oxidation of Indolin-6-ol hydrochloride are not extensively documented, the general principles of indoline oxidation can be applied to understand its potential transformations.

The dehydrogenation of indolines to indoles typically involves the use of a variety of oxidizing agents. Common reagents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. The reaction mechanism generally involves the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring, leading to the formation of the aromatic indole ring. For Indolin-6-ol, this would result in the formation of Indole-6-ol.

The oxidation of an indoline to an oxindole involves the introduction of a carbonyl group at the C2 position. This transformation is more complex and can proceed through various intermediates. While direct oxidation of the indoline methylene group at C2 is one possible route, it often requires specific reagents and conditions. More commonly, oxindoles are synthesized from different precursors. However, conceptually, the oxidation of Indolin-6-ol to 6-hydroxyoxindole would be a valuable transformation.

A plausible synthetic route for the oxidation of Indolin-6-ol to Indole-6-ol is presented in the following table, based on general methodologies for indoline dehydrogenation.

| Starting Material | Reagent/Catalyst | Solvent | Product |

| Indolin-6-ol | Palladium on Carbon (Pd/C) | Toluene | Indole-6-ol |

| Indolin-6-ol | Manganese Dioxide (MnO₂) | Dichloromethane | Indole-6-ol |

This table represents a conceptual pathway for the oxidation of Indolin-6-ol based on established methods for similar substrates, as direct literature precedent for this specific transformation is limited.

Formation of Fused Heterocyclic Systems from Indolin-6-ol

The indoline nucleus is a valuable scaffold for the construction of more complex, fused heterocyclic systems, which are often found in biologically active natural products and synthetic pharmaceuticals. The reactivity of the C2 and C3 positions, as well as the nitrogen atom and the aromatic ring, allows for a variety of annulation reactions.

Spiro[indoline-3,2′-thiazolidine] derivatives are an important class of spirocyclic compounds with a wide range of biological activities. The synthesis of these compounds typically involves a three-component reaction between an isatin derivative (which possesses a ketone at the C3 position), an amine, and a mercaptoacetic acid derivative.

While there is a lack of direct literature precedent for the synthesis of spiro[indoline-3,2′-thiazolidine] derivatives starting from Indolin-6-ol, a hypothetical reaction pathway can be envisioned. This would likely involve a multi-step process. First, Indolin-6-ol would need to be oxidized to the corresponding isatin, 6-hydroxyisatin. This intermediate could then undergo the classical three-component reaction with an amine and mercaptoacetic acid to yield the desired spiro[indoline-3,2′-thiazolidine] derivative.

The general reaction for the formation of the spiro-thiazolidine ring from an isatin is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Isatin Derivative | Amine | Mercaptoacetic Acid | Spiro[indoline-3,2′-thiazolidine] |

This table illustrates the conventional method for synthesizing spiro[indoline-3,2′-thiazolidine]s, which would require the initial conversion of Indolin-6-ol to the corresponding isatin.

Indole-azole biheterocycles, which contain both an indole and an azole (e.g., pyrazole, triazole, oxazole) moiety, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The synthesis of such compounds from Indolin-6-ol would likely involve the introduction of an azole ring onto the indoline scaffold.

This could be achieved through several synthetic strategies. For example, functionalization of the indoline nitrogen or the aromatic ring with a group that can then be elaborated into an azole ring is a common approach. Alternatively, a pre-formed azole-containing fragment could be coupled to the Indolin-6-ol core.

The construction of novel polycyclic indoline architectures is a key area of research in synthetic organic chemistry. These complex structures are often inspired by natural products and are synthesized to explore new chemical space for drug discovery. Starting from Indolin-6-ol, the formation of additional rings can be achieved through various intramolecular cyclization reactions.

For instance, the nitrogen atom of the indoline can be functionalized with a side chain containing a reactive group that can subsequently cyclize onto the aromatic ring or the C2 position. Similarly, the hydroxyl group at the 6-position can be used as a handle for further annulation reactions. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful for the efficient construction of such complex molecules.

While specific examples of these transformations starting from Indolin-6-ol hydrochloride are not readily found in the literature, the general principles of indole and indoline chemistry provide a framework for its potential use in the synthesis of these and other complex heterocyclic systems. Further research is needed to fully explore the synthetic utility of this versatile building block.

Advanced Spectroscopic and Analytical Characterization of Indolin 6 Ol Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like Indolin-6-ol hydrochloride in solution. researchgate.netupi.edu By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, the constitution of the molecule can be mapped out. thieme-connect.denih.gov For Indolin-6-ol hydrochloride, the protonated nitrogen and the hydroxyl-substituted aromatic ring create a distinct electronic environment, leading to a characteristic set of signals.

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the aliphatic protons of the pyrrolidine (B122466) ring, and the exchangeable protons from the hydroxyl and ammonium (B1175870) groups. The aromatic protons would appear as a complex splitting pattern in the downfield region, while the aliphatic protons at C2 and C3 would likely present as triplets. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, with their chemical shifts influenced by the attached functional groups and their position within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indolin-6-ol Hydrochloride Note: These are predicted values based on the analysis of similar indoline (B122111) structures. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~3.2 - 3.4 (t) | ~45 - 50 |

| C3 | ~3.0 - 3.2 (t) | ~28 - 33 |

| C4 | ~7.0 - 7.2 (d) | ~125 - 130 |

| C5 | ~6.6 - 6.8 (dd) | ~115 - 120 |

| C6 | - | ~150 - 155 |

| C7 | ~6.7 - 6.9 (d) | ~110 - 115 |

| C3a | - | ~130 - 135 |

| C7a | - | ~140 - 145 |

| N1-H₂⁺ | Variable, broad | - |

While 1D NMR provides fundamental information, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for complex structures. youtube.comslideshare.net These experiments reveal correlations between different nuclei, confirming connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For Indolin-6-ol hydrochloride, a COSY spectrum would display cross-peaks between the protons on C2 and C3, confirming their adjacency. It would also show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the indoline structure, for instance, connecting the triplet at ~3.2 ppm to the carbon at ~45 ppm (C2). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. sdsu.edu It helps piece together the molecular skeleton. For example, HMBC would show a correlation from the C2 protons to the C3a and C7a carbons, and from the aromatic protons to various quaternary and protonated carbons, confirming the fusion of the bicyclic ring system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei. mdpi.com This is particularly useful for determining stereochemistry and conformation. In Indolin-6-ol hydrochloride, NOESY could show correlations between the C7 proton and the C2 protons, providing insights into the preferred conformation of the five-membered ring. researchgate.net

Table 2: Expected 2D NMR Correlations for Indolin-6-ol Hydrochloride

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | H2 ↔ H3; H4 ↔ H5; H5 ↔ H7 | J-coupled protons, adjacent aliphatic and aromatic protons. |

| HSQC | ¹H ↔ ¹³C (1 bond) | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4 | Direct C-H attachments. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H2 ↔ C3a, C7a; H7 ↔ C5, C7a | Connectivity across quaternary carbons and heteroatoms. |

| NOESY | ¹H ↔ ¹H (through space) | H7 ↔ H2; H5 ↔ H4 | Spatial proximity, conformational details. |

The five-membered ring in the indoline system is not planar and can undergo conformational fluctuations, often described as puckering or a "ring flip." Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to study these dynamic processes. nih.gov As the temperature is lowered, the rate of interconversion between different conformations can be slowed. If the energy barrier is high enough, separate signals for each conformer may be observed at low temperatures. researchgate.net Analyzing the changes in the NMR lineshape as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the molecule's conformational flexibility. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation pathways, which can aid in structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.govpnnl.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. umb.edu For Indolin-6-ol hydrochloride, the free base (Indolin-6-ol, C₈H₉NO) would be ionized, typically by protonation, to form the [M+H]⁺ ion. HRMS would measure the exact mass of this ion, allowing for the unambiguous confirmation of its molecular formula.

Molecular Formula: C₈H₉NO

Monoisotopic Mass: 135.06841 u

Protonated Ion [M+H]⁺: C₈H₁₀NO⁺

Calculated Exact Mass of [M+H]⁺: 136.07569 u

An experimental HRMS measurement yielding a mass very close to 136.07569 would confirm the elemental composition of the parent ion.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. nih.govnih.gov The precursor ion (in this case, the protonated Indolin-6-ol at m/z 136.07) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable mechanistic insights. researchgate.netresearchgate.net For indoline derivatives, fragmentation often involves cleavages of the saturated five-membered ring. nih.gov

A plausible fragmentation pathway for protonated Indolin-6-ol could involve a retro-Diels-Alder (RDA)-type cleavage of the dihydropyrrole ring, which is a common pathway for similar alkaloids. nih.gov This could lead to the loss of ethene (C₂H₄), resulting in a major fragment ion. Subsequent losses of small neutral molecules like CO or HCN from the aromatic portion could also be observed.

Table 3: Plausible MS/MS Fragments for Protonated Indolin-6-ol ([C₈H₁₀NO]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 136.07 | 118.06 | H₂O | Loss of water |

| 136.07 | 108.06 | C₂H₄ (Ethene) | RDA fragmentation of the indoline ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups within the molecule. americanpharmaceuticalreview.com The resulting spectrum serves as a molecular fingerprint.

For Indolin-6-ol hydrochloride, the spectrum would be characterized by several key vibrational bands:

O-H Stretch: A broad and strong band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the hydroxyl group. core.ac.uk

N-H Stretch: As a hydrochloride salt, the amine will exist as an ammonium ion (NH₂⁺). This will give rise to strong, broad stretching bands in the region of 2800-3200 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region. core.ac.uk These are often strong in both IR and Raman spectra.

C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

C-N Stretch: The aliphatic C-N stretching vibration will appear in the 1020-1250 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for observing the aromatic C=C stretching modes and the carbon backbone vibrations. montclair.eduias.ac.in In contrast, IR spectroscopy is more sensitive to polar bonds, making the O-H, N-H, and C-O stretches particularly prominent. ksu.edu.sa

Table 4: Characteristic Vibrational Modes for Indolin-6-ol Hydrochloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3400 | Strong, Broad | Weak |

| N-H₂⁺ Stretch (Ammonium) | 2800 - 3200 | Strong, Broad | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Medium |

Interpretation of Functional Group Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For Indolin-6-ol hydrochloride, characteristic vibrational modes would be expected for the indoline ring, the hydroxyl group, and the hydrochloride salt.

The indoline structure would exhibit several key vibrations. The N-H stretching vibration of the secondary amine within the indoline ring is typically observed in the region of 3300-3500 cm⁻¹. The presence of the hydrochloride would likely shift this peak due to the protonation of the nitrogen, resulting in an N⁺-H stretch at a lower frequency, often appearing as a broad band. Aromatic C-H stretching vibrations from the benzene (B151609) ring portion of the indoline structure would be expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

The hydroxyl (-OH) group would show a characteristic broad O-H stretching band in the FTIR spectrum, generally in the range of 3200-3600 cm⁻¹. The C-O stretching vibration would be found in the fingerprint region, typically between 1000 and 1260 cm⁻¹. The C-N stretching vibration of the indoline ring would also be present in the fingerprint region, usually around 1250-1350 cm⁻¹.

Table 1: Expected Vibrational Frequencies for Indolin-6-ol Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (Ammonium) | Stretching | 2800-3200 (broad) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Vibrational Analysis Coupled with DFT

To gain a more precise understanding of the vibrational modes, experimental FTIR and Raman spectra can be complemented by theoretical calculations using Density Functional Theory (DFT). By creating a computational model of the Indolin-6-ol hydrochloride molecule, its vibrational frequencies and intensities can be predicted.

This computational approach allows for a detailed assignment of each observed vibrational band to a specific atomic motion within the molecule. Discrepancies between the calculated and experimental frequencies can be minimized by applying scaling factors, which account for the approximations inherent in the theoretical methods and the influence of the solid-state environment in the experimental sample. Such a combined approach provides a robust and comprehensive analysis of the molecule's vibrational properties.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of Indolin-6-ol hydrochloride would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system of the indoline ring.

Solvent Effects on Electronic Absorption

The position and intensity of these absorption bands can be influenced by the polarity of the solvent. In moving from a nonpolar to a polar solvent, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) of the absorption maximum (λmax) can occur, depending on the nature of the electronic transition and the difference in stabilization of the ground and excited states by the solvent. For many indole (B1671886) and indoline derivatives, an increase in solvent polarity often leads to a red shift in the absorption spectrum.

Table 2: Hypothetical UV-Visible Absorption Maxima of an Indoline Derivative in Various Solvents

| Solvent | Polarity | λmax (nm) |

|---|---|---|

| Hexane | Nonpolar | 280 |

| Dichloromethane | Polar Aprotic | 285 |

| Ethanol | Polar Protic | 290 |

Photochromic Behavior in Related Indolino-spiropyran Systems

While Indolin-6-ol hydrochloride itself is not photochromic, the indoline moiety is a key component of many photochromic spiropyran molecules. In these systems, irradiation with UV light can induce the cleavage of a C-O bond, leading to the formation of a colored, open-ring merocyanine (B1260669) isomer. This process is reversible, with the colored form reverting to the colorless spiropyran form upon exposure to visible light or heat. The study of the electronic properties of indoline derivatives is crucial for understanding and designing these advanced photoresponsive materials.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of Indolin-6-ol hydrochloride would reveal the precise arrangement of the indoline ring, the position of the hydroxyl group, and the location of the chloride counter-ion. It would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the ammonium group, and the chloride ion, which dictate the crystal packing.

For a molecule like Indolin-6-ol, which is achiral, the concept of absolute stereochemistry does not apply unless it crystallizes in a chiral space group. The crystallographic data would provide key structural parameters.

Table 3: Illustrative Crystallographic Data for a Hypothetical Indoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 980.1 |

Analysis of Intermolecular Interactions in Crystal Lattice

The arrangement of molecules within a crystal lattice is dictated by a complex network of intermolecular interactions. A thorough analysis of these forces is crucial for understanding the physicochemical properties of a solid-state material like Indolin-6-ol hydrochloride, including its stability, solubility, and morphology. The study of analogous indole derivatives through single-crystal X-ray diffraction provides significant insights into the interactions that likely govern the crystal packing of Indolin-6-ol hydrochloride.

Computational and experimental studies on indole analogues reveal several key intermolecular interactions that are responsible for the formation and stabilization of the crystal structure. acs.orgiosrjournals.org These interactions include strong conventional hydrogen bonds, as well as weaker non-covalent forces such as π-π stacking, N-H···π, and dipole-dipole interactions. acs.orgnih.gov The hydrochloride salt form introduces strong ionic interactions and enhances the hydrogen-bonding capabilities of the indoline moiety. The protonated nitrogen atom and the hydroxyl group are primary donors for hydrogen bonds, while the chloride ion is a strong acceptor.

The energies of these interactions can be quantified using computational methods, such as those based on Density Functional Theory (DFT). acs.orgacs.org For simple indole analogues, the energies of the most important intermolecular interactions have been calculated, providing a reference for understanding the forces at play in more complex derivatives. nih.gov

Table 1: Typical Intermolecular Interactions in Indole Derivatives and Their Calculated Energies

| Interaction Type | Description | Typical Energy (kJ/mol) | Reference |

|---|---|---|---|

| Hydrogen Bonds (e.g., N-H···O, O-H···Cl) | Strong directional interaction between a hydrogen atom and an electronegative atom. Dominant in the hydrochloride salt. | -34 | acs.orgnih.gov |

| N-H···π Interactions | A specific type of hydrogen bond where the π-system of the aromatic ring acts as the hydrogen bond acceptor. | -28 | acs.orgnih.gov |

| π···π Stacking Interactions | Attractive, noncovalent interactions between aromatic rings. Contributes to the packing of flat molecules. | -18 | acs.orgnih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in polar molecules. | -18 | acs.orgnih.gov |

The combination and relative strength of these interactions determine the final three-dimensional arrangement of the molecules, influencing the crystal's morphology and bulk properties. acs.orgnih.gov Predicting crystal morphology can be achieved using models such as the Bravais-Friedel-Donnay-Harker (BFDH) model, which relates the crystal habit to its internal lattice structure. acs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of Indolin-6-ol hydrochloride and its derivatives. openaccessjournals.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the non-volatile and thermally sensitive compounds within the indoline family. cetjournal.it It offers high resolution and sensitivity for both qualitative and quantitative analysis.

For Indolin-6-ol hydrochloride, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. cetjournal.it

Stationary Phase: The most common stationary phases are silica-based particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane) columns. cetjournal.itnih.gov A Waters PAH C18 column (5 µm, 4.6 mm × 250 mm) has been successfully used for the analysis of indoline. cetjournal.it

Mobile Phase: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. cetjournal.itmdpi.com To ensure good peak shape and retention for amine-containing compounds like indoline, additives such as formic acid or trifluoroacetic acid (TFA) are often incorporated into the mobile phase. cetjournal.it A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate complex mixtures of related indole compounds. nih.govmdpi.com

Detection: The indole and indoline chromophores allow for straightforward detection using a UV-Vis detector. nih.gov The characteristic absorbance for these compounds is typically monitored around 280 nm. cetjournal.itoup.com For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com

Table 2: Exemplary HPLC Parameters for Indoline and Related Compound Analysis

| Parameter | Condition 1 (Indoline) | Condition 2 (Indole Derivatives) | Reference |

|---|---|---|---|

| Column | Waters PAH C18 (5 µm, 4.6 mm × 250 mm) | Symmetry C8 | cetjournal.it |

| Mobile Phase | Isocratic: 20:80 (v/v) Methanol : 0.1% TFA | Gradient: Acetic acid:H₂O (pH 3.8) and Acetonitrile:H₂O | cetjournal.itnih.gov |

| Flow Rate | 0.6 mL/min | Not Specified | cetjournal.it |

| Detector | UV/Vis at 280 nm | Fluorimetric (λex = 280 nm / λem = 350 nm) | cetjournal.itnih.gov |

| Temperature | 30ºC | Not Specified | cetjournal.it |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and thermally stable compounds. sums.ac.ir For polar compounds like Indolin-6-ol hydrochloride, which contains hydroxyl and amine functional groups, direct analysis can be challenging due to low volatility and potential for thermal degradation in the GC injector.

To overcome these limitations, a derivatization step is often employed prior to GC-MS analysis. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens (like those in -OH and -NH groups) is silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMS) derivatives. researchgate.net This derivatization increases the compound's volatility and improves its chromatographic behavior. researchgate.net

In the GC-MS system, the derivatized analyte is separated on a capillary column (e.g., DB-1) based on its boiling point and interaction with the stationary phase. oup.com The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification. sums.ac.ir The National Institute of Standards and Technology (NIST) provides a Kovats Retention Index of 1544 for Indolin-6-ol on a standard non-polar column, which is a key parameter for its identification in GC analysis. nih.gov

Table 3: Typical GC-MS Instrumental Parameters for Analysis of Heterocyclic Compounds

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | DB-1 or similar non-polar capillary column (e.g., 30 m × 0.25 mm) | oup.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) | mdpi.com |

| Injector Temperature | 250 - 280 °C | sums.ac.irmdpi.com |

| Oven Program | Temperature ramp, e.g., start at 80°C, ramp to 280°C | mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | sums.ac.ir |

| Mass Range | 40-500 amu | sums.ac.ir |

| Derivatization | Often required (e.g., silylation) for polar analytes | researchgate.net |

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on Indolin-6-ol hydrochloride are not present in the public domain. While general computational properties for the base compound, Indolin-6-ol, are available in databases such as PubChem, in-depth research articles covering Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for the hydrochloride salt have not been published. nih.govuni.lu

Therefore, it is not possible to provide specific research findings for the requested outline sections, including geometry optimization, HOMO-LUMO gap analysis, Natural Bond Orbital (NBO) analysis, reactivity indices, Fukui functions, or conformational dynamics in solution for Indolin-6-ol hydrochloride.

Methodologies for these types of analyses are well-established in computational chemistry. For instance, DFT is frequently used to determine optimized molecular geometries, electronic structures, and reactivity descriptors. nih.govresearchgate.netresearchgate.net Similarly, MD simulations are a standard approach for investigating the conformational dynamics of molecules in solution. However, the application of these specific methods to Indolin-6-ol hydrochloride has not been documented in the accessible literature.

Computational and Theoretical Investigations of Indolin 6 Ol Hydrochloride

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Behavior

The behavior of Indolin-6-ol hydrochloride in different solvent environments is a critical aspect of its computational analysis. The polarity of the solvent can significantly influence the molecule's conformation, stability, and electronic properties. In aqueous solutions, the hydrochloride salt exists in its protonated form, which enhances its solubility.

Computational studies on similar heterocyclic compounds have shown that polar solvents can stabilize charged species through hydrogen bonding and dipole-dipole interactions. For Indolin-6-ol hydrochloride, a polar protic solvent like water would be expected to form hydrogen bonds with the hydroxyl group and the protonated indoline (B122111) nitrogen. These interactions would influence the rotational barriers of the molecule and the orientation of the hydroxyl group.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are powerful computational tools for predicting the biological activity and physicochemical properties of molecules based on their structural features. For Indolin-6-ol hydrochloride, these studies can guide the design of new derivatives with enhanced therapeutic potential.

Predictive Modeling for Derivatives

Predictive QSAR models for derivatives of Indolin-6-ol hydrochloride can be developed by creating a library of virtual compounds with various substitutions on the indoline ring or the hydroxyl group. By calculating a range of molecular descriptors for each derivative and correlating them with a known biological activity (e.g., enzyme inhibition), a mathematical model can be constructed. These models, often built using techniques like multiple linear regression or machine learning algorithms, can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. Studies on other indole (B1671886) and isatin (B1672199) derivatives have successfully employed QSAR to predict their inhibitory activity against various enzymes. acs.org

Correlation of Molecular Descriptors with Observed Properties

The success of QSAR and SPR models hinges on the selection of appropriate molecular descriptors that capture the essential structural and chemical features of the molecules. For Indolin-6-ol hydrochloride and its derivatives, these descriptors can be categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, branching indices, and shape indices.

Electronic descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For phenolic compounds, electronic features of the hydroxyl group have been shown to be significant in toxicity models. nih.gov

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these can include hardness, chemical potential, and electrophilicity index, which have been used in QSAR studies of phenol (B47542) derivatives. nih.gov

The correlation of these descriptors with observed properties, such as binding affinity or solubility, provides insights into the structure-activity and structure-property relationships.

Table 1: Hypothetical Molecular Descriptors for a Series of Indolin-6-ol Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |

| Indolin-6-ol | 135.16 | 1.45 | 32.26 | -5.43 | -0.21 |

| 5-Chloro-indolin-6-ol | 169.61 | 2.15 | 32.26 | -5.58 | -0.45 |

| 5-Methyl-indolin-6-ol | 149.19 | 1.89 | 32.26 | -5.31 | -0.15 |

| 5-Nitro-indolin-6-ol | 180.16 | 1.35 | 78.09 | -6.12 | -1.23 |

Note: The data in this table is illustrative and based on general principles of substituent effects. Actual values would require specific quantum chemical calculations.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Indolin-6-ol hydrochloride, this is a crucial step in understanding its potential as an enzyme inhibitor.

Prediction of Ligand-Target Interactions

Molecular docking simulations can be used to place Indolin-6-ol hydrochloride into the active site of a target enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. The protonation state of the ligand is a critical factor in these simulations, as it affects the electrostatic interactions and hydrogen bonding patterns. nih.govnih.gov For Indolin-6-ol hydrochloride, the protonated indoline nitrogen would be expected to form favorable interactions with negatively charged or polar residues in the enzyme's active site.

Docking studies of other indoline derivatives have shown their ability to bind to various enzymes, including NADPH oxidase 2. mdpi.com Similarly, docking studies of phenolic compounds have elucidated their binding modes with enzymes like tyrosinase and phospholipase A2. mdpi.comufms.br These studies often reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl group and active site residues, and hydrophobic interactions involving the aromatic ring.

Elucidation of Enzyme Inhibition Mechanisms

Following the prediction of a binding pose, the mechanism of enzyme inhibition can be further investigated. The docking results can suggest whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, if Indolin-6-ol hydrochloride is predicted to bind in the same site as the natural substrate, it would suggest a competitive inhibition mechanism.

Binding energy calculations provide a more quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the free energy of binding from molecular dynamics simulations of the protein-ligand complex. These calculations can help to rank different derivatives and provide a more accurate prediction of their inhibitory potency.

Table 2: Illustrative Binding Energy Calculations for Indolin-6-ol Hydrochloride with a Hypothetical Kinase Target

| Component | Energy (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 55.8 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -23.2 |

Note: This data is hypothetical and serves to illustrate the components of a binding energy calculation.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

The in-silico prediction of spectroscopic properties for molecules like Indolin-6-ol hydrochloride has become an indispensable tool in modern chemical research. Computational chemistry offers a powerful avenue to anticipate the spectral characteristics of compounds, providing valuable insights that complement and guide experimental work. By employing sophisticated quantum mechanical calculations, it is possible to generate theoretical spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are instrumental in the structural elucidation of new molecules, aiding in the interpretation of complex experimental data and, in some cases, predicting the properties of compounds that have not yet been synthesized.